molecular formula C5H9F2NO B2880290 (1R,2R)-2-Amino-4,4-difluorocyclopentan-1-ol CAS No. 1902951-20-5

(1R,2R)-2-Amino-4,4-difluorocyclopentan-1-ol

Cat. No.: B2880290
CAS No.: 1902951-20-5
M. Wt: 137.13
InChI Key: CIDGQJFAPODFAK-QWWZWVQMSA-N
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Description

(1R,2R)-2-Amino-4,4-difluorocyclopentan-1-ol is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a cyclopentane ring substituted with an amino group and two fluorine atoms, making it a valuable building block for synthesizing complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Amino-4,4-difluorocyclopentan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Fluorination: Introduction of fluorine atoms at the 4-position using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Amination: Introduction of the amino group at the 2-position through nucleophilic substitution or reductive amination.

    Resolution: Separation of the desired (1R,2R) enantiomer from the racemic mixture using chiral resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Amino-4,4-difluorocyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the amino group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.

Major Products

Scientific Research Applications

(1R,2R)-2-Amino-4,4-difluorocyclopentan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block for synthesizing complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in designing antiviral and anticancer agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of (1R,2R)-2-Amino-4,4-difluorocyclopentan-1-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-Amino-4,4-difluorocyclopentan-1-ol is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(1R,2R)-2-amino-4,4-difluorocyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-5(7)1-3(8)4(9)2-5/h3-4,9H,1-2,8H2/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDGQJFAPODFAK-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC1(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CC1(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1902951-20-5
Record name rac-(1R,2R)-2-amino-4,4-difluorocyclopentan-1-ol
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